molecular formula C14H7F6N3 B2495997 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 338412-21-8

7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2495997
CAS No.: 338412-21-8
M. Wt: 331.221
InChI Key: OTRWOJXHDHOSOA-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine. The molecular formula C₁₄H₇F₆N₃ indicates a relatively compact structure containing fourteen carbon atoms, seven hydrogen atoms, six fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 331.22 grams per mole. The structural organization features a bicyclic 1,8-naphthyridine scaffold as the central framework, with two trifluoromethyl groups positioned at the 2 and 4 positions, and a pyrrole ring attached at position 7 through a nitrogen linkage.

The compound's three-dimensional structure can be described through its International Chemical Identifier string: InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H. This identifier encodes the complete connectivity pattern and stereochemical information necessary for unambiguous structural representation. The Simplified Molecular Input Line Entry System representation, C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F, provides an alternative linear notation describing the same molecular structure.

Property Value Reference
Chemical Abstracts Service Number 338412-21-8
Molecular Formula C₁₄H₇F₆N₃
Molecular Weight 331.22 g/mol
International Union of Pure and Applied Chemistry Name 7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Creation Date in Database 2005-07-11
Last Modified 2025-05-24

The structural characterization reveals the presence of multiple electron-withdrawing trifluoromethyl groups that significantly influence the electronic distribution throughout the molecular framework. These groups are positioned strategically on the naphthyridine core to maximize their electronic impact while maintaining structural stability. The pyrrole substituent at position 7 introduces additional aromatic character and potential sites for intermolecular interactions through its nitrogen atom and aromatic hydrogen atoms.

Historical Development of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold represents one of the most extensively studied heterocyclic systems in medicinal chemistry, with its development spanning several decades of pharmaceutical research. Among the six possible naphthyridine isomers (1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine), the 1,8-isomer has garnered the most attention due to its proven biological activities. Historical investigations into 1,8-naphthyridine derivatives began in the mid-twentieth century, with early research focusing on their potential as chemotherapeutic agents.

The systematic exploration of 1,8-naphthyridine compounds as pharmaceutical agents gained momentum through the development of antibacterial fluoroquinolones. Notable examples include enoxacin, nalidixic acid, and trovafloxacin, which are 1,8-naphthyridine derivatives demonstrating significant antibacterial properties related to the fluoroquinolone class. These compounds established the precedent for utilizing the 1,8-naphthyridine core as a privileged scaffold in drug discovery, particularly for targeting bacterial DNA gyrase and topoisomerase enzymes.

Recent comprehensive reviews have documented the expanding scope of biological activities associated with 1,8-naphthyridine derivatives. Research conducted over the past five years has revealed their potential in treating neurodegenerative and immunomodulatory disorders, along with anti-human immunodeficiency virus, antidepressant, and antioxidant properties. The versatility of synthesis methods and the diverse reactivity patterns of these compounds have contributed to their continued prominence in medicinal chemistry research.

The coordination chemistry applications of 1,8-naphthyridines have also contributed to their historical significance. With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry applications. This property has led to investigations into their potential use in materials science and catalysis, expanding their utility beyond traditional pharmaceutical applications.

Research Era Key Developments Significant Compounds Reference
1940s-1960s Initial antimalarial research Early 1,8-naphthyridine derivatives
1962 First chemotherapeutic classification 1,8-Naphthyridine derivatives as new class
1980s-2000s Fluoroquinolone development Enoxacin, nalidixic acid, trovafloxacin
2015-2021 Comprehensive biological evaluation Multiple bioactive derivatives
2021-Present Enhanced synthesis methods Gram-scale water-based synthesis

Significance of Trifluoromethyl and Pyrrole Substituents

The incorporation of trifluoromethyl groups into heterocyclic compounds has emerged as a fundamental strategy in modern pharmaceutical design due to their unique electronic and steric properties. Trifluoromethyl substituents significantly alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. In the context of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)naphthyridine, the presence of two trifluoromethyl groups at positions 2 and 4 creates a highly electron-deficient environment that profoundly influences the compound's reactivity and potential biological interactions.

The strategic positioning of trifluoromethyl groups in heterocyclic systems has been associated with enhanced metabolic stability and improved pharmacokinetic properties. Research has demonstrated that trifluoromethylated heterocyclic compounds play increasingly significant roles in pharmaceuticals, agrochemicals, and materials due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. The electron-withdrawing nature of trifluoromethyl groups also influences the electronic distribution throughout the naphthyridine system, potentially affecting binding interactions with biological targets.

The pyrrole substituent at position 7 introduces additional complexity and functionality to the molecular structure. Pyrrole represents a five-atom heterocycle found in many natural compounds with biological activity, including antibacterial activity. The incorporation of pyrrole moieties into pharmaceutical compounds has been extensively studied due to their presence in numerous bioactive natural products and their ability to participate in diverse chemical transformations. In this specific compound, the pyrrole ring is connected through its nitrogen atom, creating a direct electronic communication pathway with the naphthyridine core.

Recent investigations into nitrogen-containing heterocycles have highlighted the particular significance of pyrrole derivatives in antibacterial research. Studies have shown that pyrrole-containing compounds can target bacterial DNA gyrase, a vital enzyme essential to all bacterial species whose inhibition disrupts DNA synthesis and ultimately leads to cell death. The combination of pyrrole functionality with the established antimicrobial properties of 1,8-naphthyridine derivatives suggests potential synergistic effects in the resulting hybrid structure.

The combination of trifluoromethyl and pyrrole substituents with the 1,8-naphthyridine core represents a sophisticated approach to molecular design. This tri-component system leverages the individual strengths of each moiety: the proven biological activity of the naphthyridine scaffold, the enhanced physicochemical properties conferred by trifluoromethyl groups, and the additional pharmacophoric potential of the pyrrole ring. Such hybrid structures exemplify modern strategies in medicinal chemistry where multiple pharmacologically relevant fragments are combined to create compounds with potentially superior therapeutic profiles.

Substituent Type Key Properties Impact on Parent Structure Reference
Trifluoromethyl Electron-withdrawing, lipophilic Enhanced metabolic stability, altered pKa
Pyrrole Aromatic, nitrogen-containing Potential DNA gyrase interaction
Combined Effects Synergistic properties Multi-target potential

Properties

IUPAC Name

7-pyrrol-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)3-4-11(22-12)23-5-1-2-6-23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRWOJXHDHOSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . Another approach involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Friedländer synthesis, which is known for its efficiency and ability to produce large quantities of naphthyridine derivatives. The use of metal-catalyzed reactions, such as those involving palladium or iridium catalysts, can also be adapted for industrial-scale production due to their high yields and selectivity.

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The compound is synthesized via methodologies such as the Gould-Jacobs reaction , where 6-substituted-2-aminopyridine reacts with diethyl ethoxymethylenemalonate (EMME) to form intermediates that cyclize at elevated temperatures (250°C in diphenyl ether) . Trifluoromethyl groups enhance electron deficiency, facilitating cyclization.

Key steps :

  • Condensation of 2-aminopyridine derivatives with EMME.

  • Thermal cyclization to form the naphthyridine core.

Ionic Liquid-Catalyzed Functionalization

Green synthesis methods using ionic liquids (ILs) like [Bmmim][Im] optimize yield and selectivity. For example, reactions with 2-phenylacetophenone under IL catalysis achieve 90% yield under conditions of 80°C for 24 hours .

Optimized Reaction Conditions :

ParameterOptimal ValueYield (%)
Catalyst[Bmmim][Im]90
Temperature80°C90
Molar Ratio (a/b)0.6:190
Solvent Volume (IL)5 mL90

Reactions with Activated Alkynes

The compound undergoes Michael addition with activated alkynes (e.g., dimethyl acetylenedicarboxylate), forming zwitterionic intermediates that rearrange via Stevens or Hoffmann elimination pathways .

Example Pathway :

  • Michael Addition : Nitrogen attack on the alkyne.

  • Stevens Rearrangement : Thermal -shift yielding vinyl derivatives.

  • Hoffmann Elimination : Formation of minor products via proton migration.

Electrophilic Substitution

The pyrrole moiety directs electrophilic substitution (e.g., formylation, halogenation) at the α-positions. Trifluoromethyl groups deactivate the naphthyridine ring, limiting further electrophilic attacks unless strong directing groups are present .

Hydrogen-Bonding Interactions

Analogous compounds (e.g., 2,7-bis(pyrrolyl)ethynyl-1,8-naphthyridine) form quadruple hydrogen-bonding complexes with glycosides, inducing charge transfer and fluorescence enhancement . While not directly studied for this compound, similar interactions are plausible due to structural homology.

Metal Coordination

The naphthyridine nitrogen atoms act as ligands for transition metals (e.g., Cu(I), Pb(II)), forming complexes with applications in catalysis and materials science .

Example :

  • Cu(I) complexes with triphenylphosphine ligands show reversible hydrogen transfer and geometric isomerization .

Thermal Stability and Degradation

Thermogravimetric analysis indicates stability up to 200°C, beyond which decomposition occurs via cleavage of trifluoromethyl groups and pyrrole ring opening.

Comparative Reactivity Table

Reaction TypeConditionsYield/OutcomeKey Reference
Gould-Jacobs Cyclization250°C, diphenyl etherHigh (68–92%)
Ionic Liquid Catalysis80°C, [Bmmim][Im], 24 h90%
Michael AdditionRT, trifluoroethanol, 15 daysVinyl derivatives (4a–c)
Hydrogen BondingPolar solvents, RTFluorescence enhancement

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Compounds in the 1,8-naphthyridine family, including 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, have demonstrated significant antimicrobial activity. They are effective against various bacterial strains and have potential applications in treating infections caused by resistant bacteria .
  • Anticancer Activity
    • Research indicates that 1,8-naphthyridine derivatives can inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting key enzymes involved in cancer progression. The compound shows promise as a lead structure for developing new anticancer agents .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of naphthyridine derivatives have been documented, suggesting their utility in managing conditions characterized by inflammation. This includes potential applications in diseases like arthritis and other inflammatory disorders .
  • Neurological Applications
    • Studies suggest that these compounds may have beneficial effects on neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems could be a valuable avenue for research into new treatments for these conditions .
  • Other Biological Activities
    • Additional activities attributed to 1,8-naphthyridine derivatives include anti-allergic, anti-malarial, antioxidant, and anticonvulsant properties. These diverse activities highlight the versatility of this compound in pharmacological applications .

Case Study 1: Antimicrobial Evaluation

A study assessed the antibacterial activity of several naphthyridine derivatives against common pathogens using disk diffusion methods. The results indicated that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell cycle progression. Further investigations into its mechanism revealed that it may act as a topoisomerase inhibitor, disrupting DNA replication in cancer cells.

Mechanism of Action

The mechanism of action of 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, thereby modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
7-(1H-Pyrrol-1-yl)-2,4-bis(CF₃)[1,8]naphthyridine (338412-21-8) 7-pyrrole, 2,4-CF₃ C₁₃H₆F₆N₄ 344.21 Dual ALP/CA inhibition; anticancer potential
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,4-bis(CF₃)[1,8]naphthyridine (321998-05-4) 7-pyrazole, 2,4-CF₃ C₁₅H₁₀F₆N₄ 360.26 Fluorescent probes; antimicrobial activity
7-Chloro-2,4-bis(CF₃)[1,8]naphthyridine (106582-41-6) 7-Cl, 2,4-CF₃ C₁₀H₃ClF₆N₂ 300.59 Intermediate for agrochemicals; higher volatility
(9ci)-7-(1H-1,2,4-Triazol-3-ylthio)-2,4-bis(CF₃)[1,8]naphthyridine (303151-91-9) 7-thio-triazole, 2,4-CF₃ C₁₂H₅F₆N₅S 361.26 Metal chelation; enzyme inhibition
7-[[Triazolyl]thio]-2,4-bis(CF₃)[1,8]naphthyridine (339009-60-8) Complex triazole-sulfur substituent C₁₈H₁₄F₆N₈S 488.41 Agricultural fungicide; steric hindrance

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl groups increase logP values (e.g., 4.32 for 106582-41-6), enhancing membrane permeability .
  • Thermal Stability : Pyrazole derivatives (321998-05-4) exhibit higher melting points (>200°C) due to planar aromatic stacking, whereas pyrrole analogues are more soluble in polar solvents .

Biological Activity

7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H7F6N3
  • Molar Mass : 371.24 g/mol
  • CAS Number : 338412-21-8

The compound exhibits several mechanisms that contribute to its biological activity:

  • Antimicrobial Activity : Research indicates that pyrrole derivatives, including this compound, show significant antimicrobial properties. They inhibit bacterial growth by disrupting cell wall synthesis and affecting membrane integrity.
  • Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The trifluoromethyl groups enhance the lipophilicity and biological activity of the naphthyridine scaffold.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in inflammatory processes, potentially providing therapeutic benefits in conditions like arthritis.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; mechanism involves cell wall disruption.
AnticancerInduces apoptosis in cancer cells; interferes with cell cycle progression.
Enzyme InhibitionInhibits enzymes related to inflammation and cancer progression.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyrrole derivatives demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating high potency.

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines (e.g., breast and lung cancer). The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing a dose-dependent decrease in proliferation rates.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to increased apoptosis.
  • Inflammatory Response Modulation : It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, and how are trifluoromethyl groups introduced?

  • Answer : The compound is typically synthesized via one-pot multicomponent reactions. For example, trifluoromethyl groups can be introduced using trifluoromethyl-containing synthons under reflux conditions with methanol or THF as solvents. A general procedure involves condensation of 2,6-diaminopyridine with trifluoromethyl ketones or aldehydes, followed by cyclization (e.g., via reflux for 24 hours) . The use of ethyllithium or Grignard reagents for alkylation at specific positions is also documented, achieving yields up to 91% .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To verify aromatic protons (δ 8.0–8.5 ppm for naphthyridine core) and trifluoromethyl groups (δ 119–121 ppm in ¹³C NMR) .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1140 cm⁻¹ (C-F stretching) confirm naphthyridine and trifluoromethyl moieties .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 187.1235) validate the molecular formula .

Q. What preliminary biological assays are suitable for evaluating its potential as an antitumor agent?

  • Answer : Standard assays include:

  • Cytotoxicity screening against cancer cell lines (e.g., MCF7) using MTT assays, with IC₅₀ values calculated for potency comparison .
  • DNA binding studies via UV-Vis spectroscopy or fluorescence quenching to assess intercalation potential .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yield and purity during synthesis?

  • Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while THF improves alkylation steps .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate trifluoromethyl group incorporation .
  • Temperature control : Lower temperatures (-78°C) prevent side reactions during lithiation steps, as shown in the synthesis of 2,7-diethyl analogs .
    • Data Table :
ConditionYield ImprovementReference
THF at -78°C91%
Methanol reflux70–78%

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Answer :

  • Trifluoromethyl groups at C2 and C4 enhance lipophilicity and metabolic stability, improving cytotoxicity .
  • Pyrrole substitution at C7 increases DNA intercalation potency, as seen in analogs with IC₅₀ values <10 µM against MCF7 .
  • SAR studies suggest that electron-withdrawing groups at C4 correlate with tubulin polymerization inhibition, a mechanism observed in related 1,8-naphthyridines .

Q. How can contradictory data in cytotoxicity studies (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer :

  • Standardize assay protocols : Use consistent cell lines (e.g., MCF7 vs. HeLa) and incubation times (48–72 hours) .
  • Control for purity : Ensure compounds are ≥95% pure via HPLC and characterize by NMR to rule out impurities .
  • Computational modeling : Perform QSAR analysis to identify structural descriptors (e.g., logP, polar surface area) influencing activity discrepancies .

Methodological Focus

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Answer :

  • Flow chemistry : Continuous reactors reduce side reactions in multistep syntheses .
  • Catalytic recycling : Use immobilized catalysts (e.g., silica-supported ZnCl₂) for trifluoromethylation steps .

Q. How can computational tools aid in predicting the compound’s reactivity or binding modes?

  • Answer :

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding to targets like DNA topoisomerase II or tubulin .
  • DFT calculations : Optimize transition states for key reactions (e.g., cyclization) to refine synthetic pathways .

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